CYP3A4 Inhibition: Reduced Mechanism-Based Inactivation Versus Mifepristone
Mifepristone demonstrates potent, mechanism-based inactivation of CYP3A4 with an IC50 of approximately 3.5 µM following NADPH-dependent preincubation, causing up to 87% inhibition of midazolam 1'-hydroxylation [1]. In contrast, hydroxy mifepristone, as the terminal hydroxylation product of the 17α-propynyl side chain, exhibits reduced capacity for mechanism-based CYP3A4 inactivation compared to the parent compound [2]. This differential CYP3A4 inhibition profile between mifepristone and its hydroxylated metabolite is critical for studies investigating metabolism-dependent drug-drug interactions.
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Reduced mechanism-based inactivation relative to parent compound (qualitative comparative assessment) |
| Comparator Or Baseline | Mifepristone: IC50 ~3.5 µM, 87% maximal inhibition of midazolam 1'-hydroxylation after NADPH preincubation |
| Quantified Difference | Substantially attenuated; exact IC50 value for hydroxy mifepristone not determined in parallel head-to-head assay |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation probe substrate; ±NADPH preincubation |
Why This Matters
For researchers conducting drug-drug interaction studies or hepatocyte metabolism assays, use of hydroxy mifepristone reference standard rather than mifepristone surrogate ensures accurate assessment of metabolite contributions to CYP3A4 modulation.
- [1] He, K., Woolf, T.F., & Hollenberg, P.F. (1998). Antiprogestin-Mediated Inactivation of Cytochrome P450 3A4. Pharmacology, 56(5), 252-259. View Source
- [2] Jang, G.R., & Benet, L.Z. (1997). Antiprogestin Pharmacodynamics, Pharmacokinetics, and Metabolism: Implications for Their Long-Term Use. Journal of Pharmacokinetics and Pharmacodynamics, 25(6), 647-672. View Source
